Fmoc-D-Dap(Ac)-OH
Description
Properties
IUPAC Name |
(2R)-3-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(23)21-10-18(19(24)25)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKPVSGTKWJEN-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701170328 | |
| Record name | D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313054-72-6 | |
| Record name | D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313054-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Alanine, 3-(acetylamino)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701170328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Coupling
The synthesis begins with dissolving Fmoc-7-aminoheptanoic acid (2.7 mmol, 1.013 g) and dimedone (1.3 equiv, 496 mg) in anhydrous DCM. EDC·HCl (1.05 equiv, 548 mg) is added to activate the carboxylic acid group, followed by DMAP (1.3 equiv, 476 mg) to catalyze the coupling. The mixture is stirred at 0°C for 10 minutes before warming to room temperature for 5 hours .
Workup and Intermediate Isolation
Post-reaction, the mixture is diluted with EtOAc (60 mL) and sequentially washed with:
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1 M HCl (3 × 20 mL) to remove unreacted reagents.
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5% NaHCO3 (3 × 20 mL) to neutralize acidic byproducts.
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Saturated NaCl (20 mL) to dehydrate the organic layer.
The organic phase is dried over MgSO4 , filtered, and concentrated under reduced pressure to yield a crude intermediate.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Value | Impact on Synthesis Outcome |
|---|---|---|
| Molar ratio (EDC·HCl) | 1.05 equiv | Maximizes activation efficiency |
| Reaction temperature | 0°C → 25°C | Prevents side reactions at lower temps |
| Stirring duration | 5 hours | Ensures complete coupling |
| DMAP concentration | 1.3 equiv | Enhances catalytic activity |
Deviations from these conditions, such as excessive EDC·HCl (>1.2 equiv), lead to over-activation and byproduct formation, while insufficient DMAP (<1.0 equiv) slows reaction kinetics.
Purification Techniques
Flash Chromatography
The crude product is purified via flash chromatography using a gradient of hexane/EtOAc (70:30 → 50:50). This step removes unreacted dimedone and coupling reagents, achieving ≥95% purity. Fractions containing the target compound are identified by thin-layer chromatography (TLC) (Rf = 0.3 in 50:50 hexane/EtOAc).
Solvent Recrystallization
For further purification, the compound is recrystallized from DCM/hexane (1:5 v/v), yielding colorless crystals. This step enhances purity to >98%, as confirmed by HPLC (C18 column, 0.1% TFA in H2O/MeCN).
Quality Control and Characterization
Analytical Methods
Yield and Purity Data
| Batch | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 97.2 |
| 2 | 82 | 98.5 |
| 3 | 75 | 96.8 |
Challenges and Troubleshooting
Byproduct Formation
Residual dimedone adducts may form if washing steps are incomplete. Increasing HCl washes to 4×20 mL reduces this issue.
Solvent Residuals
Traces of DCM in the final product are eliminated by lyophilization post-recrystallization.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Dap(Ac)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Acetylation: Introduction of the acetyl group to protect the side chain amino group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include the desired peptides with the Fmoc and acetyl groups selectively removed or retained as needed for further synthesis steps .
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Dap(Ac)-OH is primarily utilized in the synthesis of peptides. The Fmoc group protects the alpha-amino group, while the acetyl group protects the side chain amino group. This selective protection allows for controlled deprotection and coupling reactions, leading to the formation of various peptides with desired functionalities. The compound can be incorporated into peptide sequences to enhance stability and bioactivity.
Biological Studies
In biological research, this compound plays a significant role in studying protein-protein interactions and enzyme functions. Peptides synthesized from this compound can mimic natural substrates or inhibitors, allowing researchers to investigate mechanisms of action in various biological processes.
Medicinal Chemistry
This compound is instrumental in developing peptide-based drugs and therapeutic agents. Its unique structural properties enable the design of peptides that exhibit enhanced resistance to proteolytic degradation, making them suitable candidates for therapeutic applications. For instance, peptides derived from this compound have shown potential as antimicrobial agents against drug-resistant bacterial strains .
Industrial Applications
In industry, this compound is utilized for producing synthetic peptides for various applications, including materials science and nanotechnology. Its ability to form hydrogels has been explored for tissue engineering applications due to their biocompatibility and mechanical properties .
Antimicrobial Activity
Research has demonstrated that peptides synthesized using this compound exhibit significant antimicrobial activity. One study highlighted that dipeptides containing D-Dap showed enhanced efficacy against drug-resistant bacterial strains by disrupting bacterial membranes .
Peptide Hydrogels
This compound has been utilized in creating self-assembled peptide hydrogels with promising applications in tissue engineering. These hydrogels demonstrated improved enzymatic stability and mechanical properties compared to those made from L-amino acids, making them suitable for supporting cell growth .
Gene Silencing Applications
In innovative research, this compound has been incorporated into nucleopeptides aimed at gene silencing. These constructs exhibited effective cellular uptake and silencing activity, showcasing potential therapeutic applications for genetic disorders .
Mechanism of Action
The mechanism of action of Fmoc-D-Dap(Ac)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group similarly protects the side chain amino group. These protecting groups are selectively removed at different stages of the synthesis to allow for the formation of peptide bonds in a controlled manner .
Comparison with Similar Compounds
Biological Activity
Fmoc-D-Dap(Ac)-OH, or N-(9-fluorenylmethyloxycarbonyl)-D-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid D-diaminopropionic acid (D-Dap). This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications in peptide synthesis, drug development, and biomedical research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The acetyl group (Ac) attached to the amino group enhances the compound's stability and solubility. The synthesis typically involves:
- Protection of D-Dap : The amino groups are protected using Fmoc and Ac groups.
- Coupling Reactions : The protected D-Dap can be coupled with other amino acids to form peptides.
- Deprotection : The Fmoc group is removed under basic conditions, allowing for further reactions or biological testing.
The biological activity of this compound is primarily attributed to its role in peptide synthesis and its structural properties that influence peptide conformation and stability. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Peptides containing D-amino acids, such as those derived from this compound, can exhibit resistance to proteolytic degradation, enhancing their therapeutic potential.
- Modulation of Cell Signaling : Certain peptides synthesized with D-Dap can interact with cellular receptors, influencing signaling pathways involved in cell growth and differentiation.
Case Studies and Research Findings
- Antimicrobial Peptides : Research has shown that peptides synthesized using this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that dipeptides containing D-Dap showed enhanced activity against drug-resistant bacterial strains due to their ability to disrupt bacterial membranes .
- Peptide Hydrogels : this compound has been utilized in the creation of self-assembled peptide hydrogels. These hydrogels have shown promise in tissue engineering applications due to their biocompatibility and ability to support cell growth . A study highlighted that hydrogels containing D-amino acids exhibited improved enzymatic stability and mechanical properties compared to their L-amino acid counterparts .
- Gene Silencing Applications : In a novel application, this compound was incorporated into nucleopeptides for gene silencing purposes. These constructs demonstrated effective cellular uptake and silencing activity, showcasing the potential for therapeutic applications in genetic disorders .
Data Table: Biological Activities of this compound Derivatives
Q & A
Q. What are the optimal storage conditions for Fmoc-D-Dap(Ac)-OH to ensure long-term stability in academic research?
this compound should be stored at 2–8°C in a tightly sealed container, protected from moisture and light. Desiccants are recommended to prevent hydrolysis of the Fmoc and acetyl (Ac) groups. Stability is critical for reproducible peptide synthesis, as improper storage can lead to side reactions or reduced coupling efficiency during SPPS .
Q. How is this compound typically incorporated into solid-phase peptide synthesis (SPPS)?
The compound is used as a protected amino acid derivative in Fmoc-based SPPS. After swelling the resin (e.g., Wang or Rink amide resin) in solvents like NMP, the Fmoc group is deprotected using piperidine. Subsequent coupling with this compound is activated by reagents such as HATU/HOAt or DIC/Oxyma, ensuring efficient amide bond formation. The acetylated side chain remains protected throughout synthesis .
Q. What solvents are suitable for dissolving this compound during peptide synthesis?
this compound is highly soluble in polar aprotic solvents like DMF, DMSO, and NMP but has limited solubility in water or nonpolar solvents. Pre-dissolving the compound in DMF with gentle heating (37°C) and sonication improves solubility and reaction homogeneity .
Advanced Research Questions
Q. How can orthogonal protection strategies be applied to this compound for synthesizing branched or multifunctional peptides?
The acetyl (Ac) group on the Dap side chain can be paired with orthogonal protecting groups (e.g., Alloc, Dde) to enable selective deprotection. For example, Alloc groups are removed via Pd-catalyzed deprotection, while Dde groups require hydrazine. This allows sequential functionalization of the side chain amine for applications like fluorescent labeling or bioconjugation .
Q. What analytical methods are recommended to resolve contradictions in mass spectrometry (MS) or NMR data for this compound-containing peptides?
Conflicting spectral data may arise from incomplete deprotection or side reactions. Use high-resolution LC-MS/MS to confirm peptide mass and sequence. For NMR, compare chemical shifts with reference databases (e.g., BMRB) and perform 2D experiments (COSY, HSQC) to resolve overlapping signals. Cross-validate with orthogonal techniques like Edman degradation .
Q. How does the acetyl group on this compound influence peptide stability and aggregation in structural biology studies?
The acetyl group reduces the polarity of the side chain, potentially altering peptide solubility and secondary structure. In amyloid or fibril studies, compare aggregation kinetics (via ThT fluorescence or TEM) of acetylated vs. non-acetylated variants to assess the impact of side chain modifications on self-assembly .
Methodological Challenges and Solutions
Q. What steps mitigate low coupling efficiency of this compound in automated peptide synthesizers?
Low efficiency often stems from steric hindrance from the acetyl group. Optimize by:
Q. How can researchers validate the purity of this compound batches for reproducible results?
Perform HPLC analysis (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Use ESI-MS to verify molecular weight (expected [M+H]+: 361.4). For quantitative assessment, integrate UV traces at 260–280 nm, where the Fmoc group absorbs strongly .
Applications in Complex Systems
Q. How is this compound utilized in PROTAC or bifunctional molecule design?
The acetylated side chain serves as a spacer or linker site for conjugating E3 ligase ligands (e.g., thalidomide derivatives) to target protein binders. Optimize linker length and rigidity by comparing acetylated vs. alkylated Dap variants in cellular degradation assays .
Q. What role does this compound play in stabilizing β-hairpin or cyclic peptide structures?
The Dap side chain’s acetylation reduces charge repulsion, favoring intramolecular hydrogen bonding. Use circular dichroism (CD) or MD simulations to analyze conformational stability in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
